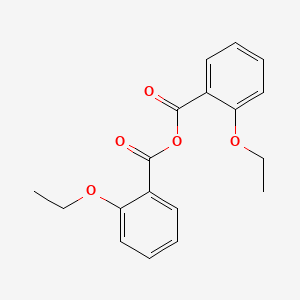

2-Ethoxybenzoic anhydride

Description

Significance of Carboxylic Anhydrides as Synthetic Intermediates and Reagents

Carboxylic anhydrides are a class of organic compounds characterized by two acyl groups linked by an oxygen atom. wikipedia.orglongdom.org They serve as pivotal intermediates and reagents in organic synthesis, primarily functioning as powerful acylating agents. longdom.org The high reactivity of their carbonyl carbons makes them valuable for introducing acyl groups into a wide range of molecules. longdom.org This process, known as acylation, is fundamental to the synthesis of numerous important organic compounds, including esters, amides, and more complex molecules. wikipedia.orglongdom.org

The reaction involves nucleophilic acyl substitution, where a nucleophile, such as an alcohol or an amine, attacks one of the carbonyl carbons of the anhydride (B1165640). longdom.orglibretexts.org This leads to the formation of an acylated product and a carboxylate leaving group. libretexts.org For instance, anhydrides react with alcohols to produce esters and with amines to form amides. wikipedia.orglibretexts.org This versatility makes them indispensable in the production of pharmaceuticals, polymers, and agrochemicals. longdom.orgnumberanalytics.com A classic example of their utility is the industrial synthesis of acetylsalicylic acid (aspirin), which is produced by the acetylation of salicylic (B10762653) acid using acetic anhydride. longdom.org

Overview of Aromatic Carboxylic Anhydride Reactivity and Selectivity

Aromatic carboxylic anhydrides, where the acyl groups are derived from aromatic carboxylic acids, exhibit distinct reactivity profiles compared to their aliphatic counterparts. Generally, the reactivity of anhydrides follows the order: symmetrical aromatic anhydride < symmetrical aliphatic anhydride < mixed anhydride. tcichemicals.com Aromatic anhydrides are typically less electrophilic and less reactive than acyl chlorides and aliphatic anhydrides. wikipedia.orgtcichemicals.com

This reduced reactivity is not necessarily a limitation; it can be exploited to achieve greater selectivity in chemical transformations. tcichemicals.com For example, the lower reactivity of benzoic anhydride allows for the selective acylation of more reactive nucleophiles in a mixture. tcichemicals.com However, when higher reactivity is needed, it can be enhanced through the use of catalysts. Nucleophilic catalysts like N,N-dimethylaminopyridine (DMAP) or pyridine (B92270) can significantly accelerate acylation reactions using anhydrides. wikipedia.org The use of aromatic carboxylic anhydrides in conjunction with Lewis acid catalysts has also been shown to be a powerful method for forming carbon-oxygen bonds in the synthesis of esters and lactones. tcichemicals.com These reagents are often stable, easy to handle, and can serve as versatile tools for complex organic synthesis. tcichemicals.com

Rationale for Dedicated Academic Inquiry into 2-Ethoxybenzoic Anhydride

The specific academic and industrial interest in this compound stems directly from the established importance of its precursor, 2-Ethoxybenzoic acid. 2-Ethoxybenzoic acid (also known as o-ethoxybenzoic acid) is a valuable organic building block used in several applications. beili.comspectrumchemical.com It is a known component of some dental cements and serves as a key intermediate in the synthesis of pharmaceuticals. beili.comsigmaaldrich.comwikipedia.org

Most notably, 2-Ethoxybenzoic acid is a starting material for the production of 2-ethoxybenzoyl chloride, an essential reagent in the synthesis of Sildenafil, a widely used pharmaceutical. beili.comnewdrugapprovals.orgdrugfuture.comnih.gov In organic synthesis, carboxylic acids are often converted into more reactive derivatives, such as acid chlorides or anhydrides, to facilitate bond formation that would otherwise be difficult. numberanalytics.com The conversion to an anhydride is a common strategy to create a potent acylating agent. longdom.org

Research has described methods for synthesizing anhydrides from carboxylic acids or their corresponding acyl chlorides. acs.org One report specifically mentions the preparation of o-ethoxybenzoic anhydride from o-ethoxybenzoyl chloride. acs.org The rationale for investigating this compound is therefore clear: it represents a more activated form of 2-Ethoxybenzoic acid. Its use could offer alternative, and potentially more efficient or selective, synthetic routes to high-value compounds like Sildenafil and other complex molecules. By employing the anhydride, chemists can explore different reaction conditions and potentially improve yields or reduce side products compared to routes using the acid or acid chloride directly. The utility of structurally similar compounds, such as 2-Methoxybenzoic acid, as versatile precursors in drug development and other industrial applications further underscores the potential of this compound as a target for dedicated synthetic inquiry. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of 2-Ethoxybenzoic Acid

Note: Comprehensive experimental data for this compound is not widely available in the literature. The data presented below is for its precursor, 2-Ethoxybenzoic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | beili.comwikipedia.org |

| Molecular Weight | 166.17 g/mol | beili.com |

| Appearance | Colorless oily liquid or pale yellow low melting solid | beili.com |

| Melting Point | 19-20 °C | beili.comsynquestlabs.com |

| Boiling Point | 174-176 °C (at 200 Pa) | beili.comsynquestlabs.com |

| Density | 1.105 g/cm³ | beili.comsynquestlabs.com |

| Solubility | Soluble in alcohol and ether; insoluble in cold water | beili.com |

| CAS Number | 134-11-2 | beili.comwikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxybenzoyl) 2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-21-15-11-7-5-9-13(15)17(19)23-18(20)14-10-6-8-12-16(14)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXZRVZBKCHXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724854 | |

| Record name | 2-Ethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19207-90-0 | |

| Record name | 2-Ethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxybenzoic Anhydride

Classical Dehydration Strategies for Carboxylic Acid Transformation to Anhydrides

The formation of an anhydride (B1165640) from a carboxylic acid is fundamentally a dehydration process. Traditional methods to achieve this transformation for 2-ethoxybenzoic acid involve either direct thermal dehydration or the use of specific dehydrating agents.

Direct Dehydration of 2-Ethoxybenzoic Acid

Direct thermal dehydration of carboxylic acids to form anhydrides typically requires high temperatures, often around 800°C. chemistrysteps.com This method, while straightforward in principle, can be harsh and may not be suitable for all substrates, particularly those sensitive to heat. Another approach involves using dehydrating agents like phosphorus pentoxide (P₂O₅) to facilitate the removal of water. chemistrysteps.com

Employing Common Dehydrating Agents in Anhydride Synthesis

A more controlled and widely practiced approach to anhydride synthesis involves the use of chemical dehydrating agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by another carboxylate molecule. acs.org

Oxalyl chloride and thionyl chloride are common reagents for converting carboxylic acids into more reactive acyl chlorides. wikipedia.orgorgsyn.org The resulting 2-ethoxybenzoyl chloride can then react with a salt of 2-ethoxybenzoic acid or with the acid itself in the presence of a base like pyridine (B92270) to yield 2-ethoxybenzoic anhydride. acs.orgacs.org For instance, 5-acetyl-2-ethoxybenzoic acid has been converted to its corresponding acyl chloride using oxalyl chloride in dichloromethane (B109758) with a catalytic amount of dimethylformamide (DMF). prepchem.com Similarly, thionyl chloride is used to prepare acyl chlorides from carboxylic acids, which are then further reacted to form other derivatives. orgsyn.orgenvironmentclearance.nic.in The reaction of 2-methoxybenzoic acid with thionyl chloride, catalyzed by DMF, is a well-documented procedure. orgsyn.orgorgsyn.org

Table 1: Synthesis of Acyl Chlorides from Carboxylic Acids

| Carboxylic Acid | Reagent | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-Acetyl-2-ethoxybenzoic acid | Oxalyl chloride | Dimethylformamide (DMF) | Dichloromethane | 5-Acetyl-2-ethoxybenzoyl chloride | prepchem.com |

| 2-Methoxybenzoic acid | Thionyl chloride | Dimethylformamide (DMF) | - | 2-Methoxybenzoyl chloride | orgsyn.orgorgsyn.org |

Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent capable of converting carboxylic acids directly into their corresponding anhydrides. wikipedia.orgbyjus.comchemicalbook.com The reaction involves the formation of a phosphate (B84403) ester intermediate, which then acts as a good leaving group to facilitate the anhydride formation. stackexchange.com

Trichloroisocyanuric acid (TCCA), often in combination with triphenylphosphine (B44618), has also been employed as a dehydrating system for the synthesis of anhydrides from carboxylic acids. acs.org Another method involves the oxidation of benzylic alcohols with TCCA to the corresponding acid derivatives, which are then converted to anhydrides.

Dicyclohexylcarbodiimide (B1669883) (DCC) is a well-known coupling reagent used in the synthesis of amides and esters, and it can also facilitate the dehydration of carboxylic acids to form anhydrides. acs.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by a second molecule of the carboxylic acid to yield the anhydride and dicyclohexylurea, a stable byproduct.

Modern Catalytic and Reagent-Promoted Syntheses

More recent synthetic developments have focused on catalytic methods that offer milder reaction conditions and improved efficiency. One such system employs triphenylphosphine oxide (TPPO) in conjunction with oxalyl chloride to synthesize symmetric carboxylic anhydrides. acs.org This method proceeds under mild, neutral conditions with high yields. The proposed mechanism involves the formation of a reactive intermediate, triphenylchlorophosphonium salt, from TPPO and oxalyl chloride. acs.org

Another modern approach involves the use of solid acid catalysts for the acylation of aromatic compounds with carboxylic acid anhydrides. google.com While this is a reaction of anhydrides rather than a synthesis of them, it highlights the ongoing development of catalytic systems in this area of chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Ethoxybenzoic acid |

| Phosphorus pentoxide |

| Oxalyl chloride |

| Thionyl chloride |

| Trichloroisocyanuric acid |

| Dicyclohexylcarbodiimide |

| 2-Ethoxybenzoyl chloride |

| Pyridine |

| 5-Acetyl-2-ethoxybenzoic acid |

| Dichloromethane |

| Dimethylformamide |

| 2-Methoxybenzoic acid |

| Triphenylphosphine |

| Dicyclohexylurea |

| Triphenylphosphine oxide |

Triphenylphosphine Oxide and Oxaloyl Chloride Promotion Systems

A highly effective method for synthesizing carboxylic anhydrides, including by extension this compound, involves the use of a triphenylphosphine oxide (TPPO) and oxaloyl chloride promotion system. acs.orgresearchgate.net This approach is noted for its efficiency, mild reaction conditions, and high yields. acs.orgresearchgate.net

Mechanistic Investigations of Phosphonium (B103445) Intermediate Formation

The reaction mechanism hinges on the formation of a reactive phosphonium intermediate. acs.org Triphenylphosphine oxide reacts with oxaloyl chloride to generate a triphenylchlorophosphonium salt intermediate. acs.orggoogle.com This intermediate is key to activating the carboxylic acid.

The process is believed to proceed as follows:

Formation of the Acyl Phosphonium Intermediate: Triphenylphosphine oxide (TPPO) reacts with oxaloyl chloride to form a reactive acyl phosphonochloride intermediate. acs.org

Activation of Carboxylic Acid: This intermediate then activates a carboxylic acid molecule, preparing it for subsequent reaction. acs.org

Nucleophilic Attack: A carboxylate anion, formed by the deprotonation of another carboxylic acid molecule by a base like triethylamine (B128534), attacks the activated carboxylic acid.

Anhydride Formation: This nucleophilic attack leads to the formation of the desired anhydride and the regeneration of triphenylphosphine oxide.

This mechanism is supported by ³¹P NMR spectroscopy, which allows for the detection and tracking of the phosphonium intermediates throughout the reaction. acs.org The use of TPPO and oxalyl chloride to form intermediates like Ph₃PCl₂ is a known strategy for activating carboxylic acids for various transformations, including amidation and esterification. acs.orgorganic-chemistry.org

Optimization of Reaction Conditions and Solvent Effects

The efficiency of this synthetic method is significantly influenced by reaction conditions such as solvent, temperature, and reaction time. acs.org

Solvent Effects: A variety of solvents have been tested, including toluene, methylene (B1212753) chloride, acetonitrile (B52724), 1,2-dichloroethane, chloroform (B151607), and 1,4-dioxane. acs.org While most of these solvents are effective, acetonitrile has been identified as the optimal choice, consistently providing higher yields. acs.org The solubility of TPPO, which dissolves more readily in acetonitrile after the addition of oxalyl chloride, is a contributing factor to its superior performance. acs.org

Temperature and Time: The reaction proceeds efficiently at room temperature, typically within an hour. acs.org Increasing the temperature can have a detrimental effect on the yield, possibly due to the decomposition of the resulting carboxylic anhydride. acs.org Similarly, extending the reaction time beyond what is necessary for the consumption of reactants does not improve the yield. acs.org

The optimized conditions generally involve mixing triphenylphosphine oxide (1 equivalent) and oxaloyl chloride (1.3 equivalents) in acetonitrile under a nitrogen atmosphere for a short period, followed by the addition of the carboxylic acid (1 equivalent) and triethylamine (1 equivalent). acs.org

| Solvent | Yield (%) |

|---|---|

| Acetonitrile (CH₃CN) | 93 |

| Methylene Chloride (CH₂Cl₂) | 91 |

| 1,2-Dichloroethane (C₂H₄Cl₂) | 89 |

| Chloroform (CHCl₃) | 88 |

| 1,4-Dioxane (C₄H₈O₂) | 85 |

| Toluene (PhMe) | 82 |

Metal-Organic Framework (MOF)-Catalyzed Approaches

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for the synthesis of symmetric carboxylic anhydrides. rsc.orgrsc.org These materials offer high efficiency, ease of separation, and reusability. rsc.orgrsc.org A notable example is the use of a copper-based MOF, Cu₂(BDC)₂(DABCO), for this purpose. rsc.orgrsc.org

C-H Bond Activation of Aldehyde Precursors

A key strategy in MOF-catalyzed anhydride synthesis is the direct C-H bond activation of aldehyde precursors. rsc.orgrsc.org This method provides a straightforward route to symmetric anhydrides. rsc.orgrsc.org In a typical reaction, an aldehyde is oxidized in the presence of the Cu-MOF catalyst and an oxidizing agent like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org The reaction proceeds with a broad substrate scope, accommodating various aromatic aldehydes with both electron-donating and electron-withdrawing substituents, leading to good to excellent yields. rsc.orgnih.gov

The proposed mechanism involves the MOF facilitating the activation of the aldehyde's C-H bond, leading to an oxidative coupling that forms the anhydride. rsc.org This approach is advantageous as it utilizes readily available aldehydes. rsc.orgrsc.org

Heterogeneous Catalysis and Catalyst Reusability

A significant advantage of using MOFs as catalysts is their heterogeneous nature, which simplifies product purification and allows for catalyst recycling. rsc.orgrsc.orgresearchgate.net The Cu₂(BDC)₂(DABCO) catalyst, for instance, can be recovered by simple filtration after the reaction, washed, and reused multiple times without a significant loss of its catalytic activity. rsc.orgrsc.org Studies have shown that the catalyst can be successfully reused for at least four cycles. rsc.orgrsc.org The morphology and crystallinity of the MOF structure remain largely unchanged after repeated use, highlighting its robustness. rsc.org

The optimization of reaction conditions for this MOF-catalyzed system has shown that acetonitrile is an effective solvent and that a catalyst loading of 10 mol% is optimal for maximizing the yield of the anhydride. rsc.orgrsc.org

| Run | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 92 |

Strategies for Preparing Unsymmetrical and Symmetrical Anhydrides

The synthesis of both symmetrical and unsymmetrical anhydrides is crucial for their application in organic synthesis.

Symmetrical Anhydrides: The methods described above, such as the triphenylphosphine oxide/oxaloyl chloride system and MOF-catalyzed oxidation of aldehydes, are primarily geared towards the synthesis of symmetrical anhydrides from a single carboxylic acid or aldehyde precursor. acs.orgrsc.orgrsc.org Another common method involves the reaction of an acyl chloride with the sodium salt of the corresponding carboxylic acid. acs.org Dehydration coupling of carboxylic acids using various reagents like phosphorus pentoxide or dicyclohexylcarbodiimide also yields symmetrical anhydrides. acs.org

Unsymmetrical Anhydrides: The preparation of unsymmetrical anhydrides requires more nuanced strategies to control the coupling of two different carboxylic acid moieties. One approach involves the reaction of an activated amide, such as an N-benzoylsaccharin, with a different benzoic acid derivative. sciencemadness.org This method has been shown to produce unsymmetrical anhydrides in high yields. sciencemadness.org

Another strategy for generating unsymmetrical anhydrides in situ is through the transacylation process. clockss.org This involves the reaction of a sterically hindered symmetric anhydride with a different free carboxylic acid in the presence of a catalyst. clockss.org This generates a mixed anhydride intermediate that can then be used in subsequent reactions, such as the kinetic resolution of alcohols. clockss.org

Acyl Halide-Carboxylate Coupling Protocols

A common and direct method for preparing symmetrical aromatic anhydrides involves the coupling of an acyl halide with a carboxylate salt or the carboxylic acid itself. acs.org This protocol is widely applicable and relies on the high reactivity of the acyl halide.

The synthesis begins with the preparation of the requisite acyl halide, 2-ethoxybenzoyl chloride. This is typically achieved by treating 2-ethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. environmentclearance.nic.inambeed.com For instance, 2-ethoxybenzoic acid can be dissolved in a solvent like methylene chloride and treated with thionyl chloride, often with gentle heating, to produce 2-ethoxybenzoyl chloride. ambeed.com

Once the acyl chloride is obtained, it is reacted with a carboxylate source. One reported pathway to this compound involves treating 2-ethoxybenzoyl chloride with sodium bicarbonate (NaHCO₃) in the presence of pyridine. acs.org In this reaction, pyridine acts as a nucleophilic catalyst and an acid scavenger. A similar approach involves reacting the acyl chloride directly with 2-ethoxybenzoic acid in the presence of a tertiary amine base, such as triethylamine. acs.org The base deprotonates the carboxylic acid to form the carboxylate in situ, which then attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, eliminating the chloride ion and forming the anhydride linkage. The amine hydrochloride salt precipitates and can be removed by filtration.

Table 1: Reagents in Acyl Halide-Carboxylate Coupling

| Reagent Name | Formula | Role in Synthesis |

| 2-Ethoxybenzoic Acid | C₉H₁₀O₃ | Starting material |

| Thionyl Chloride | SOCl₂ | Chlorinating agent (to form acyl chloride) |

| 2-Ethoxybenzoyl Chloride | C₉H₉ClO₂ | Reactive intermediate (acyl halide) |

| Triethylamine / Pyridine | (C₂H₅)₃N / C₅H₅N | Base and/or catalyst |

| Sodium Bicarbonate | NaHCO₃ | Base (carboxylate source) |

Mixed Anhydride Formation and Subsequent Transformations

The mixed anhydride method is a versatile technique often employed in peptide synthesis and for the formation of esters and amides under mild conditions. highfine.comgoogle.com It can also be adapted for the synthesis of symmetrical anhydrides. The core principle involves the initial formation of an unsymmetrical, or "mixed," anhydride from two different carboxylic acids (or one acid and an acid derivative), which then serves as a reactive intermediate. clockss.org

In the context of synthesizing this compound, 2-ethoxybenzoic acid would be reacted with a highly reactive acid derivative, such as pivaloyl chloride or 2,4,6-trichlorobenzoyl chloride. highfine.comgoogle.com This reaction, typically conducted at low temperatures in the presence of a base like triethylamine, forms a mixed anhydride (e.g., 2-ethoxybenzoic pivaloic anhydride).

While these mixed anhydrides are often used to acylate other nucleophiles, they can also undergo disproportionation. tcichemicals.com In this process, two molecules of the mixed anhydride equilibrate to form two different symmetrical anhydrides. The equilibrium can be driven towards the formation of the desired symmetrical this compound. Research has shown that in some systems, an equilibrium mixture containing the mixed anhydride and two symmetrical anhydrides is rapidly established. tcichemicals.com Alternatively, dehydrating agents like dicyclohexylcarbodiimide (DCC) can be used to couple two molecules of 2-ethoxybenzoic acid, a process that proceeds through a highly reactive O-acylisourea intermediate, which is conceptually related to a mixed anhydride. acs.org

Table 2: Key Components in Mixed Anhydride Methodology

| Component Name | Example | Role in Synthesis |

| Primary Carboxylic Acid | 2-Ethoxybenzoic Acid | The target acid to be dimerized into the anhydride. |

| Activating Acid Derivative | Pivaloyl Chloride, 2,4,6-Trichlorobenzoyl Chloride | Reacts with the primary acid to form a reactive mixed anhydride intermediate. highfine.comgoogle.com |

| Base | Triethylamine | Activates the carboxylic acid and neutralizes the acid byproduct. acs.org |

| Dehydrating Agent | Dicyclohexylcarbodiimide (DCC) | Promotes the direct coupling of two carboxylic acid molecules. acs.org |

Reactivity and Reaction Mechanisms of 2 Ethoxybenzoic Anhydride

Fundamental Principles of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a two-step process, often referred to as an addition-elimination mechanism. masterorganicchemistry.comyoutube.com This pathway is fundamental to understanding the reactions of 2-Ethoxybenzoic anhydride (B1165640) with a wide array of nucleophiles.

The reaction initiates with the attack of a nucleophile on one of the two electrophilic carbonyl carbons of the anhydride. youtube.com The carbonyl carbon is electron-deficient due to the high electronegativity of the adjacent oxygen atoms. This makes it a prime target for both negatively charged and neutral nucleophiles. youtube.com When 2-Ethoxybenzoic anhydride reacts with different nucleophiles, a variety of products can be formed, as summarized in the table below.

| Nucleophile Type | Specific Example | Product Class | Byproduct |

| Water | H₂O | Carboxylic Acid | 2-Ethoxybenzoic acid |

| Alcohol | R-OH | Ester | 2-Ethoxybenzoic acid |

| Amine | R-NH₂ | Amide | 2-Ethoxybenzoate salt |

| Carboxylate | R-COO⁻ | Mixed Anhydride | 2-Ethoxybenzoate |

This table illustrates the general outcomes of nucleophilic attack on an anhydride.

The reaction with amines, for instance, typically requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the carboxylic acid byproduct. youtube.com

Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral), resulting in a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate contains a negatively charged oxygen atom, formerly the carbonyl oxygen.

The reaction proceeds with the collapse of this unstable tetrahedral intermediate. masterorganicchemistry.comyoutube.com The carbon-oxygen double bond of the carbonyl group is reformed, which is an energetically favorable process. This reformation is accompanied by the expulsion of a leaving group. youtube.com

Specific Reactions with Oxygen-Containing Nucleophiles

The reaction of this compound with oxygen-containing nucleophiles, particularly alcohols, is a cornerstone of its synthetic utility, leading to the formation of esters.

When this compound is treated with an alcohol, an esterification reaction occurs. The alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl carbon of the anhydride. libretexts.org Following the addition-elimination mechanism, the tetrahedral intermediate collapses, forming the corresponding 2-ethoxybenzoyl ester and releasing a molecule of 2-ethoxybenzoic acid as a byproduct. libretexts.org While these reactions can proceed without a catalyst, they are often slow and may require heating. chemguide.co.uk

To enhance the rate and efficiency of esterification, various catalytic methods can be employed. These strategies work by increasing the electrophilicity of the anhydride or by activating the nucleophile.

Nucleophilic Catalysis: Nucleophilic catalysts, such as 4-(dimethylamino)pyridine (DMAP) or chiral bases like benzotetramisole (BTM), operate via a different mechanism. clockss.orgnumberanalytics.com The nucleophilic catalyst first reacts with the anhydride to form a highly reactive intermediate. numberanalytics.comprinceton.edu For example, DMAP attacks the anhydride to form an N-acylpyridinium ion. This intermediate is much more reactive towards the alcohol than the original anhydride. The subsequent reaction with the alcohol is rapid, yielding the ester and regenerating the catalyst for the next cycle. princeton.edu This type of catalysis is particularly effective for sterically hindered alcohols or less reactive anhydrides. tcichemicals.comclockss.org

| Catalyst Type | Mechanism of Action | Example Catalyst |

| Lewis Acid | Activates the anhydride by coordinating to a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.comwikipedia.org | TiCl₄, AlCl₃, SnCl₄ wikipedia.org |

| Nucleophilic | Reacts with the anhydride to form a more reactive acylating intermediate (e.g., N-acylpyridinium ion), which is then attacked by the alcohol. numberanalytics.comprinceton.edu | 4-(Dimethylamino)pyridine (DMAP), Benzotetramisole (BTM) clockss.orgnumberanalytics.com |

This table provides a comparative overview of catalytic strategies in the esterification of anhydrides.

Esterification with Alcohols

Selective Esterification in Polyol Systems

This compound serves as an effective acylating agent for the selective esterification of polyols, which are organic compounds containing multiple hydroxyl groups. This selectivity is crucial in synthetic chemistry where specific hydroxyl groups in a polyol need to be modified while leaving others intact. The reactivity of this compound in these systems is influenced by steric and electronic factors of both the anhydride and the polyol.

The general mechanism for the esterification of an alcohol with an acid anhydride, such as this compound, involves a nucleophilic acyl substitution. The alcohol's oxygen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to a tetrahedral intermediate, which then collapses, eliminating a carboxylate as a leaving group and forming the ester.

In the context of polyol systems, the regioselectivity of acylation with this compound is often directed towards the less sterically hindered hydroxyl group. Primary hydroxyl groups, being more accessible, typically react faster than secondary or tertiary hydroxyl groups. This inherent reactivity difference allows for the selective esterification of primary alcohols in the presence of secondary or tertiary ones.

Research has shown that aromatic carboxylic anhydrides can be used in dehydrative condensation reactions to produce esters. tcichemicals.com For instance, in the presence of a Lewis acid catalyst, a nucleophilic substitution can occur between a carboxylic silyl (B83357) ester and an alkyl silyl ether to yield a carboxylic ester. tcichemicals.com Furthermore, the use of specific aromatic anhydrides in conjunction with asymmetric catalysts has enabled the kinetic resolution of racemic secondary alcohols, leading to the synthesis of optically active esters. tcichemicals.com

The synthesis of hyperbranched polyester (B1180765) polyols can involve the reaction between a multifunctional alcohol and a multifunctional carboxylic acid or anhydride. researchgate.net This highlights the role of anhydrides in creating complex polymer structures from polyol building blocks.

Table 1: Factors Influencing Selective Esterification of Polyols

| Factor | Description |

| Steric Hindrance | Less sterically hindered hydroxyl groups (primary > secondary > tertiary) are more readily acylated. |

| Nucleophilicity of Hydroxyl Group | The inherent nucleophilicity of the different hydroxyl groups in the polyol can influence the reaction rate. |

| Reaction Conditions | Temperature, solvent, and the presence of catalysts can affect the selectivity of the esterification. |

| Catalyst | The choice of catalyst (e.g., Lewis acids, organocatalysts) can enhance the rate and selectivity of the reaction. |

Lactonization Reactions

Lactones, which are cyclic esters, can be synthesized through intramolecular cyclization of hydroxy carboxylic acids. This compound can be employed as a dehydrating agent in these reactions to facilitate the formation of the lactone ring. The process involves the activation of the carboxylic acid group by the anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group within the same molecule.

The mechanism begins with the reaction between the hydroxy carboxylic acid and this compound to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate. The intramolecular nucleophilic attack by the hydroxyl group on the activated carbonyl carbon leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the elimination of 2-ethoxybenzoic acid, results in the formation of the lactone. Aromatic carboxylic anhydrides, in general, have been utilized in protocols for carbon-oxygen bond formation, which includes the synthesis of lactones in good yields. tcichemicals.com

Hydrolysis Pathways to Carboxylic Acids

This compound, like other acid anhydrides, is susceptible to hydrolysis, a reaction with water that cleaves the anhydride bond to yield two molecules of the corresponding carboxylic acid, in this case, 2-ethoxybenzoic acid. libretexts.org This reaction is typically a nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org

The mechanism involves the attack of a water molecule on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down, with a carboxylate group acting as the leaving group, to produce one molecule of 2-ethoxybenzoic acid and a protonated carboxylic acid. A final deprotonation step, often facilitated by another water molecule or a base, yields the second molecule of 2-ethoxybenzoic acid. The presence of a base can increase the rate of hydrolysis. chemistrysteps.com While often an undesirable side reaction, this hydrolysis pathway is a fundamental aspect of the chemistry of this compound. libretexts.org

It has been noted that the hydrolysis of phthalic anhydride can be a method for producing the corresponding dicarboxylic acid. google.com This principle applies to this compound as well, where its reaction with water regenerates 2-ethoxybenzoic acid. scbt.com

Reactions with Nitrogen-Containing Nucleophiles

Amide Formation with Amines and Ammonia

This compound readily reacts with ammonia, primary amines, and secondary amines to form amides. chemistrysteps.comlibretexts.org This reaction is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. purdue.edu The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

The amine's nitrogen atom acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride. libretexts.org This initial attack forms a tetrahedral intermediate. The intermediate then collapses, and a carboxylate ion (2-ethoxybenzoate) is eliminated as the leaving group, resulting in the formation of a protonated amide. A second equivalent of the amine or another base then deprotonates the intermediate to yield the final amide product and an ammonium (B1175870) salt. libretexts.org Consequently, two molar equivalents of the amine are typically required for the reaction to go to completion. libretexts.org

The general reaction can be summarized as: (2-EtOC₆H₄CO)₂O + 2 RNH₂ → 2-EtOC₆H₄CONHR + 2-EtOC₆H₄COO⁻ RNH₃⁺

Table 2: Reactivity of Amines with this compound

| Amine Type | Reactivity | Product |

| Ammonia (NH₃) | High | Primary Amide (2-EtOC₆H₄CONH₂) |

| **Primary Amines (RNH₂) ** | High | Secondary Amide (N-substituted amide) |

| Secondary Amines (R₂NH) | Moderate | Tertiary Amide (N,N-disubstituted amide) |

| Tertiary Amines (R₃N) | No reaction (as nucleophile) | Can act as a non-nucleophilic base |

Chemoselectivity in Amide Synthesis

Chemoselectivity in amide synthesis refers to the preferential reaction of the anhydride with an amine in the presence of other nucleophilic functional groups, such as alcohols or thiols. The high nucleophilicity of amines generally allows for their selective acylation over alcohols. openstax.org

In molecules containing both an amino group and a hydroxyl group, this compound will preferentially react with the more nucleophilic amino group to form an amide, leaving the hydroxyl group intact. This selectivity is crucial in the synthesis of complex molecules where protecting group strategies might otherwise be necessary. For example, in the synthesis of acetaminophen, acetic anhydride is used to acetylate the amino group of p-hydroxyaniline, while the hydroxyl group does not react. openstax.org

The outcome of amidation reactions can be highly dependent on the sequence of reagent addition. rsc.org For instance, when a mixture of triphenylphosphine (B44618), iodine, and a carboxylic acid is treated with a base before the addition of an amine, an acid anhydride is formed. rsc.org However, if the amine is introduced before the base, the amide is formed with high chemoselectivity. rsc.org

Application in Peptide Bond Formation

The formation of a peptide bond is a specific type of amide bond formation between the carboxyl group of one amino acid and the amino group of another. Acid anhydrides, including mixed anhydrides, are used as activating agents in peptide synthesis. rsc.orgacs.org

In this context, this compound can be used to activate the carboxyl group of an N-protected amino acid. This reaction forms a mixed anhydride intermediate. The subsequent addition of the amino group of a second amino acid (or peptide) leads to a nucleophilic attack on the activated carbonyl, forming the peptide bond and releasing 2-ethoxybenzoate as a byproduct.

While various coupling reagents are available for peptide synthesis, the use of anhydrides is a well-established method. researchgate.net However, the potential for side reactions, such as the formation of symmetrical anhydrides, needs to be considered. researchgate.net The choice of solvent and base is critical to ensure high yields and minimize racemization of the chiral centers in the amino acids.

Advanced Applications of 2 Ethoxybenzoic Anhydride in Organic Synthesis

As a Versatile Acylating Reagent

Carboxylic anhydrides are fundamental acylating agents in organic chemistry, utilized to introduce an acyl group onto nucleophiles such as alcohols, amines, and thiols. The acylation process typically proceeds via a nucleophilic acyl substitution mechanism. senecalearning.com Aromatic carboxylic anhydrides, while generally less reactive than their aliphatic counterparts or acyl chlorides, offer advantages in terms of stability and handling. tcichemicals.com

The reactivity of an aromatic anhydride (B1165640) can be tuned by the electronic nature of its substituents. In the case of 2-ethoxybenzoic anhydride, the ortho-ethoxy group is electron-donating, which can influence the electrophilicity of the carbonyl carbons. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses, expelling a carboxylate as the leaving group. libretexts.org This versatility makes aromatic anhydrides, and by extension this compound, valuable reagents for the synthesis of esters and amides. acs.org

Contribution to Carbon-Oxygen Bond Forming Methodologies

The formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of esters and lactones, is a cornerstone of organic synthesis. Aromatic carboxylic anhydrides have been developed as powerful reagents for these transformations, often demonstrating high efficiency and chemoselectivity under specific catalytic conditions. tcichemicals.com

A key application of aromatic anhydrides is in the esterification of silyl (B83357) ethers and the transesterification of silyl esters. Research has shown that in the presence of a Lewis acid catalyst, a nucleophilic substitution reaction can occur between a carboxylic silyl ester (as an electrophile) and an alkyl silyl ether (as a nucleophile) to yield the corresponding carboxylic ester. tcichemicals.com

The process often involves the initial formation of a mixed anhydride by reaction of the silyl ester with an aromatic anhydride. This mixed anhydride is more reactive than the symmetric aromatic anhydride itself. For instance, using benzoic anhydride in the presence of a catalyst like TiCl₂(ClO₄)₂, an aliphatic silyl ester can be converted to a mixed anhydride, which then reacts preferentially with a silyl ether to form the desired aliphatic ester with high selectivity over the benzoate (B1203000) ester. tcichemicals.com It is postulated that this compound would behave similarly, acting as an acyl donor in Lewis acid-catalyzed esterifications of silyl-protected alcohols.

Synthesizing esters and lactones with acid-sensitive functional groups requires mild reaction conditions that avoid strongly acidic promoters. Methodologies using sterically hindered aromatic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), have proven highly effective. tcichemicals.com These reactions proceed efficiently at room temperature and enable the synthesis of complex molecules containing delicate functionalities. The steric hindrance provided by the ortho-substituents on the anhydride is crucial for the success of this method. Given its ortho-ethoxy substituent, this compound may also be suitable for such applications, potentially facilitating the formation of esters and lactones under mild, base-catalyzed conditions.

Participation in Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds to produce amides is another critical transformation where acid anhydrides serve as key reagents. The reaction, known as aminolysis, involves the nucleophilic attack of an amine (primary or secondary) on one of the anhydride's carbonyl groups. libretexts.org This reaction is fundamentally important in peptide synthesis and the creation of various pharmaceuticals and materials. acs.org

The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of the nucleophilic amine. libretexts.org Aromatic anhydrides are effective reagents for these transformations. It is expected that this compound would react readily with primary and secondary amines to afford the corresponding N-substituted 2-ethoxybenzamides, following this well-established reactivity pattern.

Role in Kinetic Resolution and Asymmetric Transformations

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture. Asymmetric esterification, wherein a racemic alcohol is reacted with an acylating agent in the presence of a chiral catalyst, is a prominent example. One enantiomer of the alcohol reacts faster, allowing for the separation of the unreacted, enantioenriched alcohol from the newly formed, enantioenriched ester.

Significant research has demonstrated the utility of aromatic carboxylic anhydrides in the kinetic resolution of racemic secondary alcohols. researchgate.netacs.org In these reactions, an achiral carboxylic acid is coupled with a racemic alcohol using an aromatic anhydride and a chiral acyl-transfer catalyst. The catalyst, such as (+)-benzotetramisole (BTM), activates the anhydride and directs the acylation to one enantiomer of the alcohol with high selectivity. tcichemicals.comclockss.org

Studies have extensively used benzoic anhydride and 4-methoxybenzoic anhydride (PMBA) for this purpose. acs.orgclockss.org The electronic properties of the anhydride are important; electron-donating groups, such as the methoxy (B1213986) group in PMBA, are often beneficial. Given that this compound also possesses an electron-donating group, it is a strong candidate for use in such asymmetric transformations. The expected reaction would involve the formation of a mixed anhydride in situ, which would then be activated by the chiral catalyst for the enantioselective acylation of the alcohol. While direct studies on this compound are not prominent, the data from analogous systems suggest its potential utility.

Table 1: Kinetic Resolution of Racemic 1-phenylethanol (B42297) using Aromatic Anhydrides and a Chiral Catalyst

This table presents illustrative data for the kinetic resolution of (±)-1-phenylethanol with isobutyric acid using different aromatic anhydrides in the presence of a chiral catalyst. The selectivity factor 's' indicates the ratio of reaction rates for the two enantiomers; a higher 's' value signifies better separation.

| Entry | Anhydride | Catalyst | Time (h) | Conv. (%) | Unreacted Alcohol ee (%) | Ester ee (%) | s-value |

| 1 | Benzoic Anhydride | (R)-BTM | 24 | 51 | 96 | 92 | >200 |

| 2 | 4-Methoxybenzoic Anhydride (PMBA) | (R)-BTM | 24 | 52 | 99 | 93 | >200 |

Data is representative of transformations using analogous aromatic anhydrides as reported in scientific literature. (R)-BTM = (+)-Benzotetramisole. Conversion (Conv.) and enantiomeric excess (ee) are key metrics of success.

Derivatization for Stereochemical Assignment

The determination of the absolute or relative stereochemistry of chiral molecules is a fundamental challenge in organic chemistry. One established method involves the derivatization of a chiral substrate, such as an alcohol or amine, with an achiral reagent to form diastereomers. These diastereomeric products exhibit distinct physical and spectroscopic properties, which can be analyzed to deduce the stereochemistry of the original molecule.

This compound can serve as a useful derivatizing agent for this purpose. The anhydride reacts with a chiral alcohol or amine to form the corresponding diastereomeric 2-ethoxybenzoyl esters or amides. The key to this method lies in the analysis of the resulting diastereomers, typically by Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

In NMR spectroscopy, the protons in the two diastereomers exist in different chemical environments, leading to distinguishable signals (chemical shifts and coupling constants). The 2-ethoxybenzoyl group introduces specific aromatic and ethoxy signals that can act as probes. The differential shielding or deshielding of protons near the chiral center by the aromatic ring of the derivatizing agent can be correlated to the absolute configuration, often following established empirical models. While specific protocols detailing the use of this compound for this purpose are not extensively documented, the principle is analogous to widely used methods employing similar aromatic acid derivatives.

The general reaction for the derivatization of a chiral alcohol is shown below:

Reaction of this compound with a Chiral Alcohol

(R/S)-Alcohol + this compound → (R)-Ester + (S)-Ester (Diastereomeric Mixture)

These diastereomeric esters can then be separated by chromatography or analyzed directly by NMR to assign the stereochemistry of the parent alcohol.

Use with Chiral Catalysts (e.g., (+)-Benzotetramisole)

This compound is a member of the aromatic carboxylic anhydride family, which has found significant utility in asymmetric synthesis, particularly when paired with chiral acyl-transfer catalysts. One of the most prominent applications is in the kinetic resolution of racemic alcohols and carboxylic acids. Chiral catalysts, such as (+)-benzotetramisole (BTM), can selectively promote the acylation of one enantiomer of a racemic substrate over the other. clockss.org

In this process, the carboxylic anhydride acts as the acylating agent. The reaction between the anhydride and the chiral catalyst forms a highly reactive chiral acyl-transfer intermediate. This intermediate then preferentially acylates one enantiomer of the racemic substrate (e.g., a secondary alcohol or an α-substituted carboxylic acid), leaving the other enantiomer unreacted. clockss.orgacs.org This allows for the separation of the two enantiomers, providing access to optically active compounds.

Research has demonstrated the effectiveness of this strategy using various substituted benzoic anhydrides. For instance, the combination of 4-methoxybenzoic anhydride (PMBA) with a modified benzotetramisole catalyst has been successfully used for the kinetic resolution of racemic α-arylalkanoic acids. acs.org This protocol is applicable to the production of non-steroidal anti-inflammatory drugs (NSAIDs) in their non-racemic forms. acs.org Given the structural similarity, this compound is expected to function effectively in analogous systems. The presence of the ethoxy group can influence the electronic properties and steric bulk of the acylating agent, potentially affecting the reaction's efficiency and selectivity.

Table 1: Representative Kinetic Resolution using a Benzoic Anhydride and Chiral Catalyst System Data adapted from studies on related substituted benzoic anhydrides.

| Racemic Substrate | Anhydride | Catalyst | Product Enantiomeric Excess (ee) | Selectivity Factor (s) |

| (±)-1-Phenyl-1-propanol | 1-Adamantanecarboxylic Anhydride | (+)-BTM | 91% | 37 |

| Racemic 2-phenylpropionic acid | p-Methoxybenzoic Anhydride (PMBA) | (S)-β-Np-BTM | High | N/A |

| Racemic Secondary Benzyl Alcohols | Benzoic Anhydride (Bz₂O) | (+)-BTM | Moderate to High | N/A |

This table illustrates the principle of kinetic resolution using anhydrides and chiral catalysts. Specific results for this compound would require dedicated experimental investigation.

Generation of Specific Intermediates for Downstream Synthesis (e.g., Heterocyclic Compound Precursors)

Carboxylic anhydrides are valuable reagents for the synthesis of complex molecules due to their role as effective acylating agents. This compound, or its corresponding acid which can be converted to the anhydride in situ, is a key precursor in the synthesis of important heterocyclic compounds. rsc.org

A prominent example is the industrial synthesis of Sildenafil, a potent inhibitor of phosphodiesterase-5 (PDE-5) used in pharmaceuticals. The synthesis of Sildenafil begins with 2-ethoxybenzoic acid. researchgate.net In the initial step, the benzoic acid is converted into a more reactive derivative, such as the acyl chloride or anhydride, to facilitate the acylation of a pyrazole (B372694) derivative. This reaction forms the core benzoyl-pyrazole amide bond, which is a crucial intermediate that is further elaborated through cyclization and sulfonation to yield the final heterocyclic structure of Sildenafil. rsc.orgresearchgate.net

Furthermore, anhydrides are used to generate reactive acyl ammonium (B1175870) intermediates in the presence of nucleophilic catalysts like isothioureas. These intermediates can then undergo asymmetric annulation reactions with various nucleophiles to produce highly functionalized and enantioenriched heterocycles. rsc.orgsemanticscholar.org For example, α,β-unsaturated anhydrides react with diketones or β-ketoesters in the presence of an isothiourea catalyst to form stereodefined dihydropyranones. rsc.org While this research often highlights other anhydrides, the underlying principle is broadly applicable, suggesting that this compound could be employed in similar catalytic cycles to generate precursors for unique oxygen-containing heterocycles.

The general utility of anhydrides in forming cyclic compounds is also seen in the dehydration of dicarboxylic acids to form cyclic anhydrides, which are themselves important precursors for five-membered heterocyclic compounds. acs.org

Theoretical and Computational Studies of 2 Ethoxybenzoic Anhydride and Analogues

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules. For aromatic anhydrides like 2-Ethoxybenzoic anhydride (B1165640), these calculations can predict bond lengths, bond angles, and dihedral angles, as well as the relative energies of different spatial arrangements of the atoms.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It has been successfully applied to study the ground state geometries of various benzoic acid derivatives and related aromatic compounds. researchgate.net For 2-Ethoxybenzoic anhydride, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its optimized molecular geometry.

Table 1: Representative Optimized Geometric Parameters of Benzoic Acid Dimer from DFT Calculations

| Parameter | Bond Length (Å) |

| O27-H28 | 0.995 |

| O27...O25 | 2.632 |

| H28...O25 | 1.637 |

Data sourced from a DFT study on benzoic acid dimer at the B3LYP/6-311++G(2d,p) level of theory.

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods can provide detailed information about the distribution of electrons within a molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, orbital interactions, and intramolecular bonding. nih.govuni-muenchen.de

For a molecule like this compound, an NBO analysis would reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites. For instance, the carbonyl carbons are expected to carry a significant positive charge, making them susceptible to nucleophilic attack. The oxygen atoms of the carbonyl and ethoxy groups would, in contrast, be electron-rich. Studies on similar benzoic acid derivatives have utilized NBO analysis to understand intramolecular contacts and charge transfer interactions. nih.govresearchgate.net

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Calculated Mulliken Atomic Charges for 2-[(2,3-dimethylphenyl)amino]benzoic acid

| Atom | Charge (a.u.) |

| C1 | 0.169 |

| C2 | -0.163 |

| C3 | 0.038 |

| N1 | -0.279 |

| O1 | -0.316 |

| O2 | -0.311 |

Data from a DFT study on an analogue, 2-[(2,3-dimethylphenyl)amino]benzoic acid, at the B3LYP/6-31G(d,p) level of theory, illustrating the type of data obtained from charge analysis. nih.gov

Molecules with flexible bonds, such as the ethoxy group and the anhydride linkage in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies to understand the molecule's preferred shapes. mdpi.comcwu.edu

Computational studies on ethoxybenzene, a key structural fragment of this compound, have shown that the molecule has a minimum energy geometry where both the phenyl ring and the ethyl group lie in the same plane in a trans conformation. researchgate.net A similar approach for this compound would involve systematically rotating the dihedral angles associated with the C-O bonds of the ethoxy group and the anhydride bridge to map the potential energy surface and identify the low-energy conformers. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its conformation.

The energy landscape provides a visual representation of the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, a key reaction is acylation, where it transfers an acyl group to a nucleophile. organic-chemistry.org

The potential energy surface (PES) for a chemical reaction describes the energy of the system as a function of the positions of the atoms. By mapping the PES, chemists can identify the reactants, products, intermediates, and transition states involved in a reaction. For the acylation reaction of this compound, this would involve calculating the energy of the system as the nucleophile approaches the carbonyl carbon and the leaving group departs.

While a specific PES for this compound acylation is not available in the provided search context, studies on Friedel-Crafts acylation reactions provide a general framework. For example, the acylation of benzene (B151609) with benzoyl chloride has been studied using DFT, revealing the key intermediates and transition states. researchgate.netnih.gov A similar approach for this compound would involve modeling the interaction with a nucleophile and mapping the energy changes along the reaction coordinate.

The transition state is the highest energy point along the reaction pathway and is a critical factor in determining the reaction rate. Computational methods can be used to locate and characterize the geometry and energy of transition states. masterorganicchemistry.com

In a DFT study of the Al₂Cl₆-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds, the rate-determining step was found to be the formation of the acylium ion. nih.gov For an acylation reaction involving this compound, the transition state would likely involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the bond to the leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Table 3: Calculated Activation Energies for Friedel-Crafts Acylation of Benzene

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Acylium Ion | (Rate-determining) |

| Formation of Wheland Intermediate | Varies with nucleophile |

| Deprotonation | Varies with reaction |

This table illustrates the type of data obtained from computational studies of reaction mechanisms, based on a DFT study of the acylation of phenyl aromatic compounds. nih.gov

Solvent Effects in Theoretical Calculations

In hypothetical computational studies of this compound, the consideration of solvent effects would be crucial for accurately predicting its properties in solution. The polarity of the solvent can significantly influence the conformational equilibrium and the spectroscopic characteristics of a molecule. Implicit solvent models, such as the Polarization Continuum Model (PCM), are commonly employed to approximate the effect of a solvent by representing it as a continuous dielectric medium. This approach allows for the calculation of molecular properties in different solvent environments, providing insights into how solute-solvent interactions modulate chemical behavior. For a more detailed analysis, explicit solvent models, where individual solvent molecules are included in the calculation, could be used to investigate specific interactions like hydrogen bonding, although this is more computationally intensive.

Prediction and Interpretation of Spectroscopic Parameters

Vibrational Wavenumber Analysis

A theoretical vibrational analysis of this compound would typically be performed using quantum chemical calculations, most commonly employing Density Functional Theory (DFT) with a functional such as B3LYP and an appropriate basis set. Such calculations would yield the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule. To facilitate the assignment of experimentally observed infrared (IR) and Raman spectral bands, a Potential Energy Distribution (PED) analysis would be carried out. This analysis partitions the energy of each normal mode among the internal coordinates of the molecule, allowing for a precise description of the nature of the vibration (e.g., C=O stretching, C-O-C bending).

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would also rely on quantum mechanical calculations. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. These calculations are typically performed on geometries optimized at a suitable level of theory. Comparing the theoretically predicted 1H and 13C chemical shifts with experimental data serves as a powerful tool for structural elucidation and conformational analysis. Discrepancies between calculated and experimental shifts can often be rationalized by considering environmental factors such as solvent effects and intermolecular interactions.

Without published research specifically on this compound, any discussion remains speculative and based on the established principles of computational chemistry as applied to similar molecules. The generation of specific data tables and detailed findings, as requested, must await the publication of dedicated research on this compound.

Advanced Analytical Methodologies for Research on 2 Ethoxybenzoic Anhydride

X-Ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for 2-ethoxybenzoic anhydride (B1165640) is not widely reported in publicly available literature, its structural parameters can be inferred from the well-characterized parent compound, benzoic anhydride, and related alkoxy-substituted benzoic acids. nist.govrsc.org

Table 1: Predicted Solid-State Structural Parameters for 2-Ethoxybenzoic Anhydride Data are hypothetical and based on known structures of analogous benzoic anhydrides and alkoxybenzoic acids.

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.20 Å | Typical length for a carbonyl double bond in an anhydride. |

| C-O (Anhydride) Bond Length | ~1.41 Å | Length of the single bond between the carbonyl carbon and the central oxygen. |

| C-O-C Angle | ~117° | Angle of the central anhydride oxygen atom. |

| C-O (Ethoxy) Bond Length | ~1.36 Å | Length of the single bond between the aromatic ring and the ethoxy oxygen. |

| Dihedral Angle (Benzoyl Planes) | 15-25° | The twist between the two ethoxybenzoyl moieties. |

Advanced NMR Spectroscopic Techniques for Mechanistic and Isotopic Studies

Solution-phase NMR spectroscopy is an exceptionally powerful tool for studying the mechanisms of reactions involving this compound. nih.govdntb.gov.ua Advanced techniques go beyond simple structural confirmation, allowing for real-time observation of reactions and the detection of short-lived intermediates.

In-situ, or real-time, NMR monitoring allows researchers to observe the transformation of reactants into products as it happens inside the NMR tube. researchgate.net This provides invaluable kinetic data and can reveal the presence of intermediates that are not observable by conventional analysis of quenched reaction aliquots.

A particularly relevant application is in reactions where this compound is used in conjunction with phosphorus-based reagents, such as in peptide couplings or Mitsunobu-type reactions. The phosphorus nucleus (³¹P) is an ideal probe for NMR because it has a 100% natural abundance and a wide chemical shift range, making it highly sensitive to changes in its chemical environment. researchgate.net

For instance, in a hypothetical reaction between this compound, a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃), and a nucleophile, ³¹P NMR could be used to monitor the formation and consumption of a key (2-ethoxybenzoyloxy)phosphonium intermediate. The chemical shift of the phosphorus atom would change distinctly from its value in the starting phosphine to that in the phosphonium (B103445) species and finally to the phosphine oxide byproduct. This is illustrated in Table 2. By acquiring spectra at regular time intervals, the concentration of each phosphorus-containing species can be quantified, providing a detailed kinetic profile of the reaction. researchgate.net

Table 2: Hypothetical ³¹P NMR Chemical Shifts for In-Situ Monitoring Illustrative data for the reaction of this compound with PPh₃.

| Phosphorus Species | Hypothetical ³¹P Chemical Shift (ppm) | Role in Reaction |

| Triphenylphosphine (PPh₃) | -5 ppm | Starting Material |

| (2-Ethoxybenzoyloxy)phosphonium salt | +45 to +60 ppm | Key Intermediate |

| Triphenylphosphine Oxide (OPPh₃) | +25 to +35 ppm | Byproduct |

Advanced multi-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for identifying the exact structure of transient intermediates. semanticscholar.org In acylation reactions, this compound serves as an electrophile. When it reacts with a nucleophile (e.g., an alcohol or an amine), a tetrahedral intermediate is formed, which then collapses to the acylated product. While often too short-lived to observe directly, in some cases, particularly at low temperatures, these intermediates can be detected.

In more complex systems, such as peptide-catalyzed acylations, the anhydride may first react with a catalyst to form an activated acyl-catalyst intermediate. nih.gov For example, if a histidine-containing peptide were used as a catalyst, an acylium ion intermediate could be formed at the histidine residue. semanticscholar.org An HMBC experiment could establish a correlation between the carbonyl carbon of the 2-ethoxybenzoyl group and protons on the catalyst's imidazole (B134444) ring, providing definitive proof of this intermediate's structure. Monitoring the signals of the anhydride, the acylated intermediate, and the final product over time allows for a complete mapping of the reaction pathway. semanticscholar.orgnih.gov

Chromatographic Methods for Enantiomeric Purity and Reaction Monitoring

Chromatographic techniques are indispensable for both monitoring the progress of reactions involving this compound and for assessing the stereochemical purity of chiral products. americanlaboratory.com

Many applications of acylating agents like this compound are in asymmetric synthesis, where controlling stereochemistry is paramount. Chiral GC and HPLC are the primary methods for separating and quantifying enantiomers. nih.govphenomenex.comchemrxiv.org

One common strategy is the indirect approach, where a racemic mixture of a chiral alcohol or amine is derivatized with an acylating agent. chiralpedia.com If this compound is used to acylate a racemic amine (R/S-amine), it produces two diastereomeric amides: (2-ethoxybenzoyl)-(R)-amine and (2-ethoxybenzoyl)-(S)-amine. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC or GC column. nih.gov

Alternatively, in the direct approach, the enantiomeric products of a reaction can be separated directly on a chiral stationary phase (CSP). jsmcentral.org For example, if a chiral alcohol is acylated using this compound in a kinetic resolution protocol, chiral HPLC or GC would be used to determine the enantiomeric excess (ee) of both the unreacted alcohol and the resulting ester product. The separation of the two enantiomers on a chiral column allows for their direct quantification. libretexts.org A typical output from a chiral GC analysis is shown in Table 3.

Table 3: Representative Chiral GC Data for Enantiomeric Excess (ee) Determination Hypothetical results from the analysis of a chiral alcohol after partial acylation with this compound.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

| (R)-Alcohol | 10.2 | 15000 | 80% |

| (S)-Alcohol | 10.8 | 60000 |

HPLC with UV detection is a robust method for the quantitative analysis of reaction mixtures. americanlaboratory.com Since the 2-ethoxybenzoyl group is a strong chromophore, compounds containing this moiety can be detected with high sensitivity. To monitor a reaction, aliquots can be taken at various time points, quenched, and injected into the HPLC. By creating a calibration curve with known concentrations of the starting material (this compound), the product, and any significant byproducts (like 2-ethoxybenzoic acid), the concentration of each component in the reaction mixture can be accurately determined from its peak area in the chromatogram. This quantitative data is essential for calculating reaction rates, conversion, and yield.

Mass Spectrometry in Elucidating Reaction Products and Derivatization Studies

Mass spectrometry (MS) is a cornerstone analytical technique in the investigation of this compound, providing critical insights into its reactivity and utility. This powerful method is essential for verifying the structures of reaction products and for implementing derivatization strategies aimed at improving the detection of other molecules. High-resolution mass spectrometry (HRMS) is capable of determining the precise elemental compositions of molecules, while tandem mass spectrometry (MS/MS) offers detailed structural information through controlled fragmentation experiments.

High-resolution mass spectrometry stands as a definitive tool for the unambiguous identification of products formed in reactions involving this compound. The exceptional resolving power and mass accuracy of instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers facilitate the determination of elemental compositions for product ions with a high level of certainty. This is particularly valuable for differentiating between isobaric compounds, which are molecules that share the same nominal mass but have different atomic compositions.

In a typical reaction, when this compound interacts with a nucleophile like an amine or an alcohol, the anticipated products are the corresponding 2-ethoxybenzamide (B1671398) or a 2-ethoxybenzoic acid ester, with 2-ethoxybenzoic acid being a common byproduct. HRMS can confirm the formation of these compounds by measuring their exact masses. For example, the protonated molecule of 2-ethoxybenzamide ([M+H]⁺) has a theoretical exact mass that can be precisely calculated and compared against the experimentally determined mass. An observed mass accuracy within a few parts per million (ppm) serves as strong evidence for the proposed molecular formula.

Further structural verification can be achieved through the analysis of fragmentation patterns obtained from tandem mass spectrometry (MS/MS). While specific HRMS fragmentation data for reaction products of this compound are not extensively documented, the fragmentation behavior of related benzoyl compounds generally follows predictable pathways. For a compound that has been 2-ethoxybenzoylated, characteristic fragmentation would likely involve the neutral loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group, cleavage of the amide or ester linkage, and fragmentation of the aromatic ring. For instance, research on the fragmentation of 2-aroylbenzofuran derivatives has identified the formation of acylium ions as a primary fragmentation route. nih.gov

A hypothetical HRMS analysis to confirm the structure of a 2-ethoxybenzoylated primary amine is detailed in the interactive table below.

Hypothetical HRMS Data for a 2-Ethoxybenzoylated Primary Amine

| Product Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Structure/Fragment |

|---|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₈NO₂⁺ | Calculated Value | Observed Value | < 5 |

| [M+H - C₂H₄]⁺ | C₁₄H₁₄NO₂⁺ | Calculated Value | Observed Value | < 5 |

| [C₉H₉O₂]⁺ | 149.0602 | Observed Value | < 5 | 2-ethoxybenzoyl cation |

| [C₇H₅O]⁺ | 105.0334 | Observed Value | < 5 | Benzoyl cation |

This compound can be utilized as a derivatizing agent to enhance the analytical detection of various molecules, especially those that lack a strong chromophore for UV-Vis spectroscopy or exhibit poor ionization in mass spectrometry. The fundamental principle of this application involves attaching the 2-ethoxybenzoyl group to the target analyte, thereby improving its detectability. This method is particularly beneficial for the analysis of alcohols, phenols, and amines within complex biological and chemical samples.

The derivatization process generally occurs via a nucleophilic acyl substitution reaction, where a hydroxyl or amino group on the analyte molecule attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a stable ester or amide bond. The introduction of the 2-ethoxybenzoyl moiety can substantially increase the analyte's hydrophobicity, which often results in better retention and separation during reversed-phase liquid chromatography. Crucially, the derivatized product frequently shows improved ionization efficiency in techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

Although specific studies focusing on this compound as a derivatization reagent are limited, extensive research on the analogous compound, 2-sulfobenzoic anhydride, highlights the effectiveness of this chemical strategy. For example, the derivatization of phenols with 2-sulfobenzoic anhydride has been demonstrated to markedly improve their detection by MALDI-MS in the negative ion mode. nih.govnih.gov This enhancement is attributed to the resulting derivative containing a sulfonic acid group, which readily deprotonates to form a stable anion. A similar improvement in analytical signal can be anticipated with this compound, as the 2-ethoxybenzoyl group can enhance ionization and provide a characteristic fragmentation signature for selective detection.

The interactive table below presents data on the enhanced detection of several phenols following derivatization with 2-sulfobenzoic anhydride, illustrating the analytical potential of this class of reagents. researchgate.net

Enhanced Detection of Phenols via Derivatization with 2-Sulfobenzoic Anhydride

| Phenol Analyte | pKa | Detection without Derivatization | Detection with Derivatization (S/N Ratio) |

|---|---|---|---|

| 4-Phenylphenol | 9.5 | Not Detected | 260 |

| 2,4-Di-tert-butylphenol | 11.7 | Low | High |

| 4-tert-Butylphenol | 10.2 | Low | High |

| 2-Phenylphenol | 9.9 | Low | High |

| 2,4,6-Trichlorophenol | 6.0 | Detected | Moderate |

| Pentachlorophenol | 4.7 | Detected | Low |

This derivatization approach, when combined with the high sensitivity and selectivity of contemporary mass spectrometry, offers a robust analytical tool for a broad spectrum of compounds across various scientific fields.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Protocols for Anhydrides

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of anhydrides is no exception. Research is increasingly directed towards developing environmentally benign protocols that minimize waste, reduce energy consumption, and utilize safer reagents. A significant trend is the move away from conventional dehydrating agents like thionyl chloride or phosphorus pentoxide, which are often hazardous and produce stoichiometric waste. nih.gov

One promising green approach is the direct electrochemical synthesis of carboxylic anhydrides from their corresponding acids. nih.gov This method avoids the need for chemical dehydrating agents, relying on electricity as a clean reagent. nih.gov Another sustainable strategy involves the aerobic oxidation of aldehydes using air as the oxidant, which is an economical, safe, and environmentally friendly protocol. acs.orgresearchgate.net Researchers have also explored the use of recyclable and less hazardous reagents. For instance, methods using triphenylphosphine (B44618) oxide in combination with oxalyl chloride under mild conditions are being developed. acs.org The use of eco-friendly solvents, such as polyethylene (B3416737) glycol (PEG-600), is also being investigated to replace traditional volatile organic compounds. tandfonline.com These green protocols aim to make the synthesis of anhydrides, including 2-Ethoxybenzoic anhydride (B1165640), more sustainable and economically viable.

Table 1: Comparison of Conventional vs. Green Synthetic Reagents for Anhydrides

| Feature | Conventional Reagents (e.g., P₂O₅, SOCl₂) | Emerging Green Alternatives |

|---|---|---|

| Principle | Chemical Dehydration | Electrochemical Synthesis, Aerobic Oxidation nih.govacs.org |

| Byproducts | Often toxic and wasteful nih.gov | Water, or minimal byproducts rsc.org |

| Safety | High toxicity, harsh reaction conditions nih.govacs.org | Milder conditions, reduced hazard acs.orgacs.org |

| Sustainability | Relies on non-renewable, hazardous materials | Utilizes electricity, air, or recyclable reagents nih.govacs.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for producing 2-Ethoxybenzoic anhydride is a key area of research. The goal is to enhance reaction rates, improve yields, and achieve greater selectivity under milder conditions. A variety of catalytic approaches are being explored for anhydride synthesis.